DI(1-ADAMANTYL) DISULFIDE
Overview
Description
DI(1-ADAMANTYL) DISULFIDE is a chemical compound with the molecular formula C20H30S2 and a molecular weight of 334.582 g/mol . This compound is characterized by its unique tricyclic structure, which consists of two tricyclo(3.3.1.13,7)dec-1-yl groups connected by a disulfide bond. The compound is known for its stability and distinctive chemical properties.
Preparation Methods
The synthesis of disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) typically involves the reaction of tricyclo(3.3.1.13,7)dec-1-yl thiol with an oxidizing agent to form the disulfide bond. Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) and iodine (I2). The reaction is usually carried out under mild conditions to prevent the decomposition of the tricyclic structure .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
DI(1-ADAMANTYL) DISULFIDE undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones using strong oxidizing agents such as peracids.
Reduction: The disulfide bond can be reduced to form the corresponding thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The tricyclic groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres (e.g., nitrogen or argon), and solvents such as dichloromethane or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
DI(1-ADAMANTYL) DISULFIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound’s stability and reactivity make it useful in studying protein folding and disulfide bond formation in biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) in drug delivery and as a component of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) involves the formation and cleavage of the disulfide bond. In biological systems, disulfide bonds play a crucial role in stabilizing protein structures and facilitating redox reactions. The compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides and the modulation of redox states.
Molecular targets and pathways involved in the compound’s action include thiol-disulfide exchange reactions and redox signaling pathways. These interactions can influence various cellular processes, such as protein folding, enzyme activity, and oxidative stress responses.
Comparison with Similar Compounds
DI(1-ADAMANTYL) DISULFIDE can be compared with other disulfide-containing compounds, such as:
Di-1-adamantyl disulfide: Similar in structure but with adamantyl groups instead of tricyclo(3.3.1.13,7)dec-1-yl groups. It has different reactivity and stability profiles.
Di-tert-butyl disulfide: Contains tert-butyl groups, which confer different steric and electronic properties compared to tricyclo(3.3.1.13,7)dec-1-yl groups.
Di-phenyl disulfide: Contains phenyl groups, leading to different chemical behavior and applications in organic synthesis.
The uniqueness of disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) lies in its tricyclic structure, which imparts distinct physical and chemical properties compared to other disulfide compounds .
Properties
IUPAC Name |
1-(1-adamantyldisulfanyl)adamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30S2/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-22-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEIBKZXLUKRGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SSC45CC6CC(C4)CC(C6)C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188447 | |
Record name | Disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34895-45-9 | |
Record name | Disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034895459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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